molecular formula C9H8IN B8574109 4-Iodo-2,6-dimethylbenzonitrile

4-Iodo-2,6-dimethylbenzonitrile

Cat. No.: B8574109
M. Wt: 257.07 g/mol
InChI Key: IRYXILUPKYJSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-2,6-dimethylbenzonitrile (C$9$H$7$IN) is a substituted benzonitrile derivative characterized by an iodine atom at the para position and methyl groups at the ortho positions relative to the nitrile functional group. This compound is of interest in organic synthesis due to the unique electronic and steric effects imparted by its substituents. The iodine atom serves as a heavy halogen, enhancing reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the methyl groups provide steric hindrance, influencing regioselectivity in aromatic substitutions. The nitrile group (-CN) contributes to polarity and stability, making it useful in coordination chemistry and pharmaceutical intermediates .

Properties

Molecular Formula

C9H8IN

Molecular Weight

257.07 g/mol

IUPAC Name

4-iodo-2,6-dimethylbenzonitrile

InChI

InChI=1S/C9H8IN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,1-2H3

InChI Key

IRYXILUPKYJSGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Iodo-2,6-dimethylbenzonitrile with three structurally related compounds, highlighting key differences in substituents, reactivity, and applications.

Compound Substituents Molecular Weight Key Properties Applications
This compound -I (para), -CH$_3$ (ortho), -CN 261.07 g/mol High halogen reactivity, steric hindrance, polar nitrile group Cross-coupling reactions, coordination chemistry, drug intermediates
4-Iodo-2,6-dimethylaniline -I (para), -CH$3$ (ortho), -NH$2$ 247.06 g/mol Amine group enhances nucleophilicity; less stable than nitrile under acidic conditions Agrochemicals, dyes, precursors for iodinated pharmaceuticals
4-Amino-2,6-difluorobenzonitrile -NH$_2$ (para), -F (ortho), -CN 154.11 g/mol Electron-withdrawing fluorine reduces aromatic reactivity; amino group enables functionalization Fluorescent materials, bioactive molecule synthesis
4-Methoxybenzonitrile -OCH$_3$ (para), -CN 133.15 g/mol Methoxy group increases electron density, enhancing electrophilic substitution Solvent-stable intermediates, liquid crystals, polymer additives

Reactivity and Stability

  • Halogen Effects: The iodine substituent in this compound offers superior leaving-group capability compared to fluorine in 4-Amino-2,6-difluorobenzonitrile, facilitating nucleophilic aromatic substitution.
  • Functional Group Influence : The nitrile group in this compound provides greater thermal stability than the amine group in 4-Iodo-2,6-dimethylaniline, which is prone to oxidation or protonation under acidic conditions .
  • Electron-Donating vs. Withdrawing Groups : Methoxy in 4-Methoxybenzonitrile activates the ring toward electrophilic substitution, whereas methyl groups in this compound exert weaker electron-donating effects, directing reactions to specific positions .

Analytical Characterization

Common techniques for analyzing these compounds include:

  • X-ray Diffraction (XRD) : Used to determine crystal structures, particularly for iodine-containing derivatives due to heavy atom effects .
  • Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies functional groups (e.g., nitrile stretches at ~2200 cm$^{-1}$) and halogen vibrations .
  • UV-Vis Spectroscopy : Differentiates electronic transitions influenced by substituents (e.g., iodine’s hyperchromic effect) .

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